3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a chlorophenyl group attached to a dihydroindolone structure, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and indole-2-one.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 2-chlorobenzyl chloride is added dropwise to a solution of indole-2-one and potassium carbonate in DMF. The mixture is then heated to reflux for several hours.
Isolation: After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to its specific chlorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12ClNO |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-8,12H,9H2,(H,17,18) |
InChI Key |
QPXQMOWNELQOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C3=CC=CC=C3NC2=O)Cl |
Origin of Product |
United States |
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